4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3-chloroaniline.
Formation of Pyrimidine Core: The pyrimidine core is formed through a cyclization reaction involving the condensation of the aniline derivatives with a suitable reagent, such as formamidine acetate.
Substitution Reactions: The bromine and chlorine substituents are introduced through nucleophilic aromatic substitution reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-(3-bromophenyl)pyrimidin-2-amine
- 4-(4-Methylphenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is unique due to the specific combination of bromine and chlorine substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique substitution pattern may result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDZXQQUAYAKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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